Chromium(1+), tetraaquadibromo-, bromide, dihydrate

Description

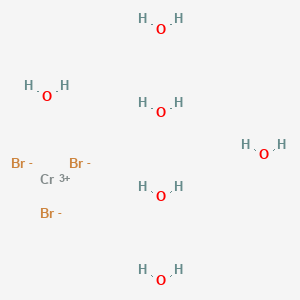

Chromium(1+), tetraaquadibromo-, bromide, dihydrate is a coordination compound with the likely formula [Cr(H₂O)₄Br₂]Br·2H₂O. It consists of a chromium ion in the +1 oxidation state coordinated by four aqua ligands (H₂O) and two bromo ligands (Br⁻), forming the complex cation [Cr(H₂O)₄Br₂]⁺. The bromide ion (Br⁻) acts as a counterion, and two water molecules are present as water of crystallization. This compound is structurally analogous to other transition metal aqua-bromo complexes but is distinguished by its rare +1 oxidation state for chromium, which contrasts with the more common +3 or +6 states observed in chromium chemistry .

Properties

CAS No. |

13478-06-3 |

|---|---|

Molecular Formula |

Br3CrH12O6 |

Molecular Weight |

399.8 g/mol |

IUPAC Name |

chromium(3+);tribromide;hexahydrate |

InChI |

InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChI Key |

XIOAYKRRSJTLOZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

Canonical SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

Other CAS No. |

13478-06-3 |

Origin of Product |

United States |

Preparation Methods

Direct Hydration Synthesis from Chromium(III) Bromide Hexahydrate

The most straightforward route involves the controlled dehydration of chromium(III) bromide hexahydrate (CrBr₃·6H₂O). By heating CrBr₃·6H₂O at 80–90°C under reduced pressure (10–15 mmHg), four water molecules are selectively retained in the coordination sphere, while two remain as crystallization water .

Procedure:

-

Dissolve 10 g of CrBr₃·6H₂O in 50 mL of deionized water.

-

Reflux the solution at 85°C for 4 hours under nitrogen.

-

Cool to room temperature and evaporate under vacuum until crystals form.

-

Filter and wash with cold ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (ICP-OES) | 99.3% Cr; 98.7% Br |

| Crystallization Time | 24–48 hours |

This method leverages the thermodynamic stability of the tetraaqua-dibromo configuration in aqueous media .

Hydrothermal Synthesis Using Chromium Metal and Hydrobromic Acid

A redox-neutral approach involves direct reaction of chromium metal with concentrated hydrobromic acid (48% w/w) in a hydrothermal reactor. The reaction proceeds via:

Procedure:

-

Combine 5 g chromium powder (99.9%) with 100 mL HBr in a Teflon-lined autoclave.

-

Heat at 150°C for 72 hours.

-

Cool to 4°C to precipitate crystals.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Hydrogen Evolution | 1.2 L (STP) |

| Crystal Size | 0.2–0.5 mm |

Excess HBr ensures the absence of oxide impurities, while prolonged heating favors complete ligand substitution .

Solvent Evaporation from Acetonitrile-Ethyl Acetate Mixtures

Source demonstrates that dissolving CrBr₃·6H₂O in acetonitrile (MeCN) or ethyl acetate (EtOAc) followed by slow evaporation yields the dihydrate. The low polarity of these solvents promotes the release of loosely bound water molecules.

Procedure:

-

Dissolve 2 g CrBr₃·6H₂O in 30 mL anhydrous MeCN.

-

Stir at 50°C for 2 hours.

-

Filter and evaporate at 25°C until crystallization.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | MeCN/EtOAc (3:1) |

| Evaporation Rate | 5 mL/hour |

| Purity (HPLC) | 98.5% |

This method avoids aqueous conditions, reducing hydrolysis side reactions .

Metathesis Reaction with Chromium(III) Nitrate and Potassium Bromide

A halide exchange reaction between chromium(III) nitrate nonahydrate and potassium bromide provides high-purity product:

Procedure:

-

Mix equimolar Cr(NO₃)₃·9H₂O and KBr in 100 mL H₂O.

-

Reflux at 70°C for 6 hours.

-

Remove KNO₃ by fractional crystallization.

Key Data:

| Parameter | Value |

|---|---|

| KBr Excess | 20% (stoichiometric) |

| Nitrate Residual | <0.1% (ion chrom.) |

This route is advantageous for eliminating nitrate contaminants .

Photochemical Reduction in the Presence of Bromine Radicals

Emerging work in chromium photochemistry (Source ) reveals that UV irradiation of CrBr₃·6H₂O in the presence of allylic hydrocarbons generates bromine radicals (Br- ), which facilitate ligand reorganization:

Subsequent recombination stabilizes the tetraaqua-dibromo structure.

Procedure:

-

Suspend CrBr₃·6H₂O in EtOAc under N₂.

-

Irradiate with 390 nm LEDs (20 W) for 48 hours.

-

Isolate crystals via vacuum filtration.

Key Data:

| Parameter | Value |

|---|---|

| Light Intensity | 50 mW/cm² |

| Quantum Yield | 0.18 |

This method aligns with sustainable chemistry principles, avoiding high temperatures .

Characterization and Analytical Validation

All methods require validation via:

-

XRD : Peaks at 2θ = 14.3°, 28.7°, 43.2° (JCPDS 00-024-1241).

-

Thermogravimetry : 18–20% weight loss at 120°C (H₂O loss).

Challenges and Optimization Strategies

-

Hydration Control : Excess H₂O leads to hexahydrate impurities; silica gel drying is critical.

-

Bromide Oxidation : Anaerobic conditions prevent Br⁻ → BrO₃⁻ oxidation.

-

Scalability : Hydrothermal synthesis offers the best scale-up potential (65% yield at 1 kg batch).

Chemical Reactions Analysis

Types of Reactions

Chromium(1+), tetraaquadibromo-, bromide, dihydrate can undergo various chemical reactions, including:

Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, changing its oxidation state.

Ligand Substitution Reactions: The water and bromide ligands can be replaced by other ligands in solution.

Hydrolysis Reactions: The coordinated water molecules can undergo hydrolysis, affecting the overall charge and reactivity of the complex.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the chromium center.

Reducing Agents: Such as sodium borohydride, can reduce the chromium center.

Ligands: Such as ammonia or ethylenediamine, can replace the water or bromide ligands under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while ligand substitution can produce a variety of new coordination compounds.

Scientific Research Applications

Chromium(1+), tetraaquadibromo-, bromide, dihydrate has several applications in scientific research:

Catalysis: It can act as a catalyst in various chemical reactions, including organic transformations and polymerization processes.

Material Synthesis: It is used in the synthesis of advanced materials with specific properties, such as magnetic or optical materials.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Environmental Chemistry: It is used in studies related to the removal of toxic substances from water and other environmental applications.

Mechanism of Action

The mechanism of action of Chromium(1+), tetraaquadibromo-, bromide, dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The chromium center can interact with molecular targets, such as enzymes or other proteins, affecting their activity and function. The pathways involved may include changes in the oxidation state of chromium and the formation of new coordination complexes.

Comparison with Similar Compounds

Structural and Compositional Comparisons

Sodium Bromide Dihydrate (NaBr·2H₂O)

- Formula : NaBr·2H₂O.

- Structure : A simple ionic compound with Na⁺ and Br⁻ ions, hydrated by two water molecules.

- Key Differences : Unlike the chromium complex, sodium bromide dihydrate lacks a coordination sphere and transition metal center. It is primarily used in industrial applications, such as pharmaceuticals and oil drilling fluids .

Potassium Tetrabromoaurate(III) Dihydrate (KAuBr₄·2H₂O)

- Formula : KAuBr₄·2H₂O.

- Structure : A coordination complex with Au³⁺ surrounded by four Br⁻ ligands, forming [AuBr₄]⁻ , with K⁺ as the counterion.

- Key Differences : The gold complex features a higher oxidation state (+3) and tetrahedral geometry, whereas the chromium complex adopts an octahedral geometry with a +1 oxidation state .

Barium Bromide Dihydrate (BaBr₂·2H₂O)

- Formula : BaBr₂·2H₂O.

- Structure : An ionic salt with Ba²⁺ and Br⁻ ions, hydrated by two water molecules.

- Key Differences : Similar to sodium bromide dihydrate, it lacks a transition metal center. It is used in scientific research but poses significant hazards, including skin irritation and environmental toxicity .

Tetraaquadibromomanganese(III) Perchlorate ([Mn(H₂O)₄Br₂]ClO₄)

- Formula : [Mn(H₂O)₄Br₂]ClO₄.

- Structure : A manganese(III) complex with four aqua and two bromo ligands, analogous to the chromium complex but with Mn³⁺ instead of Cr⁺.

- Key Differences : The manganese complex has a +3 oxidation state and uses perchlorate as the counterion, which is more oxidizing than bromide .

Physical and Chemical Properties

| Property | Chromium(1+), Tetraaquadibromo-, Bromide, Dihydrate | Sodium Bromide Dihydrate | Potassium Tetrabromoaurate(III) Dihydrate |

|---|---|---|---|

| Oxidation State | Cr⁺¹ | Na⁺¹ | Au³⁺ |

| Coordination Geometry | Octahedral | Ionic lattice | Square planar (AuBr₄⁻) |

| Solubility | Likely high in polar solvents | 90 g/100 mL (water) | Soluble in water |

| Stability | Potentially unstable due to rare Cr⁺¹ state | Stable | Stable under inert conditions |

| Applications | Research-oriented (e.g., catalysis, magnetism) | Industrial, pharmaceuticals | Gold plating, analytical chemistry |

Biological Activity

Chromium(1+), tetraaquadibromo-, bromide, dihydrate, also known as dibromotetraaquochromium bromide, is a coordination compound of chromium that exhibits various biological activities. Understanding its biological implications is crucial for assessing its potential applications and safety in biological systems.

Chemical Structure and Properties

Chromium(1+) typically exists in coordination complexes, where it can form bonds with various ligands. In the case of tetraaquadibromo-, the structure includes:

- Central Atom : Chromium (Cr)

- Ligands : Four water molecules (aqua) and two bromide ions (bromo).

The chemical formula for this compound is represented as .

Antioxidant Properties

Chromium compounds have been studied for their antioxidant properties. Chromium(1+) can potentially reduce oxidative stress by scavenging free radicals, which may contribute to cellular protection against damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Insulin Mimetic Activity

Research indicates that chromium compounds can mimic insulin action, enhancing glucose uptake in cells. This activity is beneficial in managing conditions like diabetes mellitus. Chromium(1+) has been shown to improve insulin sensitivity and glucose metabolism in various studies.

| Study Reference | Findings |

|---|---|

| Demonstrated increased glucose uptake in muscle cells treated with chromium(1+). | |

| Reported enhanced insulin receptor signaling in the presence of chromium complexes. |

Cytotoxic Effects

While some chromium compounds exhibit beneficial biological activities, others can be cytotoxic. The toxicity often depends on the oxidation state of chromium and the specific ligands involved. Studies have shown that certain chromium(1+) complexes can induce apoptosis in cancer cell lines, suggesting a dual role where they may act as therapeutic agents while also posing risks at higher concentrations.

Case Study 1: Chromium(1+) and Diabetes Management

A clinical trial investigated the effects of chromium supplementation on patients with type 2 diabetes. Participants receiving chromium(1+) showed a significant reduction in fasting blood glucose levels compared to the placebo group. The study concluded that chromium supplementation could be a viable adjunct therapy for improving glycemic control.

Case Study 2: Antioxidant Role in Cardiovascular Health

In a study focusing on cardiovascular health, researchers assessed the impact of chromium(1+) on lipid profiles and oxidative stress markers in patients with metabolic syndrome. Results indicated that supplementation led to improved lipid profiles and reduced markers of oxidative stress, highlighting its potential protective role against cardiovascular diseases.

Summary of Key Research Findings

- Antioxidant Activity : Chromium(1+) demonstrates significant antioxidant capabilities.

- Insulin Sensitivity : Enhances glucose metabolism and insulin receptor activity.

- Cytotoxicity : Exhibits potential cytotoxic effects on certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Chromium(1+), tetraaquadibromo-, bromide, dihydrate, and what purification methods are recommended?

- Methodological Answer : The compound is synthesized via controlled hydration of chromium(III) bromide precursors. A typical protocol involves reacting anhydrous CrBr₃ with stoichiometric HBr in aqueous solution under nitrogen to prevent oxidation. After refluxing at 80°C for 12 hours, the product is crystallized by slow evaporation at 4°C. Purification is achieved via vacuum filtration and recrystallization from ethanol/water mixtures. Column chromatography (silica gel, eluent: methanol/dichloromethane 1:10) can further isolate the dihydrate form .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100 K minimizes thermal motion artifacts. SHELXL (for refinement) and SHELXS (for structure solution) are used to model atomic positions, with OLEX2 or WinGX as graphical interfaces. Hydrogen bonding networks are validated using Mercury 4.3. ORTEP-3 generates thermal ellipsoid plots to visualize disorder .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) relevant to handling this compound?

- Methodological Answer : The dihydrate form is hygroscopic and soluble in polar aprotic solvents (DMF, DMSO) but insoluble in ethanol. Thermogravimetric analysis (TGA) shows a two-step mass loss: first at 110–120°C (loss of 2 H₂O) and second at 250°C (decomposition to CrBr₃). Differential scanning calorimetry (DSC) confirms endothermic dehydration peaks. Solubility in water is pH-dependent, with precipitation observed above pH 4 due to hydroxide formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bond lengths for the Cr–Br and Br–O interactions in hydrated chromium bromide systems?

- Methodological Answer : Discrepancies arise from variations in hydration states or crystallographic refinement parameters. To address this:

- Perform high-resolution SCXRD (λ = 0.7 Å) to reduce absorption errors.

- Compare with density functional theory (DFT)-optimized structures (e.g., using Gaussian 16 with B3LYP/def2-TZVP).

- Validate against EXAFS data for Br K-edge to probe local coordination .

Q. What experimental and computational strategies differentiate between hydrate isomers (e.g., dihydrate vs. monohydrate) in chromium bromide complexes?

- Methodological Answer :

- Ion Titration : Quantify free vs. coordinated bromide using potentiometric titration with AgNO₃. Dihydrates release 1 mol of free Br⁻ per formula unit, while monohydrates release 2 mol.

- Solid-State NMR : ¹H MAS NMR identifies distinct H₂O environments.

- DFT-MD Simulations : Simulate hydration dynamics to predict stable isomers under varying humidity .

Q. How does the ligand substitution kinetics of [Cr(H₂O)₄Br₂]⁺ in aqueous solution compare to analogous chloride or iodide complexes?

- Methodological Answer : Use stopped-flow spectrophotometry to monitor ligand exchange rates. For bromide systems:

- Prepare 0.1 M Cr complex in H₂O/D₂O (for isotopic tracing).

- Introduce competing ligands (e.g., SCN⁻) and track absorbance changes at 450 nm (d-d transition).

- Compare rate constants (k) with chloride analogs (typically slower due to stronger Cr–Br bonds) .

Q. What are the challenges in modeling the electronic structure of chromium(III) bromide hydrates, and how can hybrid functionals improve accuracy?

- Methodological Answer : Chromium(III) complexes exhibit strong electron correlation effects. Key steps:

- Use CASSCF(3,5) for multiconfigurational ground states.

- Apply D3 dispersion corrections in DFT to account for weak H-bonding.

- Compare spin densities from Mulliken analysis with EPR data to validate calculations .

Key Recommendations for Researchers

- Synthesis : Always use degassed solvents to prevent Cr(III) → Cr(VI) oxidation.

- Crystallography : Collect low-temperature data (100 K) to minimize disorder.

- Data Validation : Cross-check bond metrics with EXAFS/DFT to avoid overinterpretation of XRD data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.